molecular formula C12H19NO B14856709 2-Tert-butyl-3-(dimethylamino)phenol

2-Tert-butyl-3-(dimethylamino)phenol

Cat. No.: B14856709
M. Wt: 193.28 g/mol
InChI Key: OMFPUICKXBZXGY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Tert-butyl-3-(dimethylamino)phenol is a phenolic compound characterized by the presence of a tert-butyl group and a dimethylamino group attached to the benzene ring. This compound is known for its antioxidant properties and is used in various industrial applications to stabilize products against oxidation.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the reaction of 2,6-di-tert-butylphenol with formaldehyde and dimethylamine under acidic conditions . The reaction proceeds through the formation of an intermediate, which is then converted to the final product.

Industrial Production Methods

Industrial production of this compound often employs similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques such as crystallization and distillation are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

2-Tert-butyl-3-(dimethylamino)phenol undergoes various chemical reactions, including:

    Oxidation: The phenolic group can be oxidized to form quinones.

    Reduction: The compound can be reduced to form corresponding hydroquinones.

    Substitution: The tert-butyl and dimethylamino groups can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens and alkylating agents are employed under controlled conditions.

Major Products Formed

    Oxidation: Quinones and related compounds.

    Reduction: Hydroquinones.

    Substitution: Various substituted phenols depending on the reagents used.

Scientific Research Applications

2-Tert-butyl-3-(dimethylamino)phenol has several applications in scientific research:

Mechanism of Action

The antioxidant activity of 2-Tert-butyl-3-(dimethylamino)phenol is primarily due to its ability to donate hydrogen atoms, thereby neutralizing free radicals. The phenolic hydroxyl group plays a crucial role in this process. The tert-butyl and dimethylamino groups enhance the stability of the phenoxyl radical formed during the reaction, making the compound an effective antioxidant .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Tert-butyl-3-(dimethylamino)phenol is unique due to the presence of both tert-butyl and dimethylamino groups, which enhance its antioxidant properties and make it more effective in stabilizing various industrial products against oxidation.

Properties

Molecular Formula

C12H19NO

Molecular Weight

193.28 g/mol

IUPAC Name

2-tert-butyl-3-(dimethylamino)phenol

InChI

InChI=1S/C12H19NO/c1-12(2,3)11-9(13(4)5)7-6-8-10(11)14/h6-8,14H,1-5H3

InChI Key

OMFPUICKXBZXGY-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=C(C=CC=C1O)N(C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.